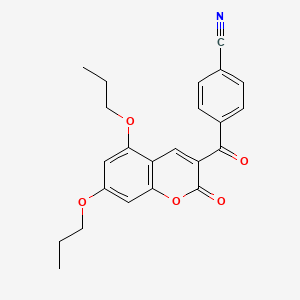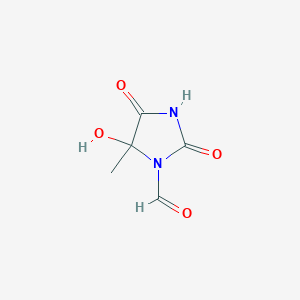
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carbaldehyde group attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol group.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, hydrazine for hydrazone formation, and various reducing agents like sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions include oximes, hydrazones, and reduced alcohol derivatives. These products can further undergo additional chemical transformations, expanding the compound’s utility in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of functional materials and catalysis.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and carbaldehyde groups play crucial roles in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. The pathways involved include nucleophilic addition and cyclization reactions, which are essential for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazoles: These compounds share a similar heterocyclic structure but differ in their functional groups and reactivity.
Oximes and Hydrazones: These derivatives are formed from the reactions of 5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde with hydroxylamine and hydrazine, respectively.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
77719-76-7 |
|---|---|
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
5-hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde |
InChI |
InChI=1S/C5H6N2O4/c1-5(11)3(9)6-4(10)7(5)2-8/h2,11H,1H3,(H,6,9,10) |
InChI-Schlüssel |
BOGAFIVOADZPEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


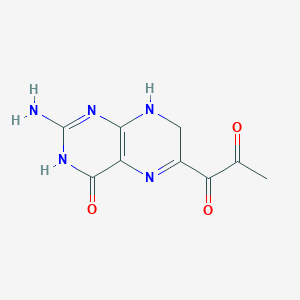


![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
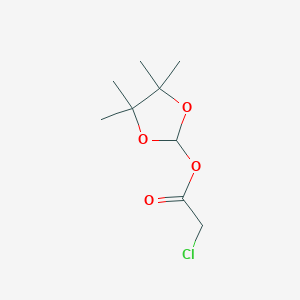
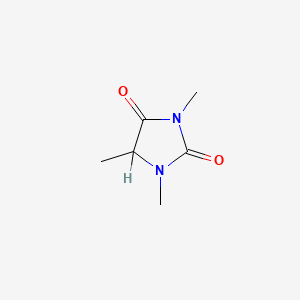
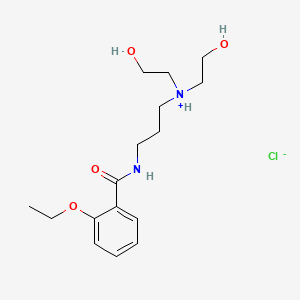


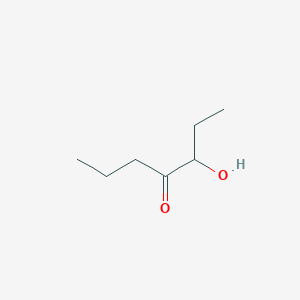
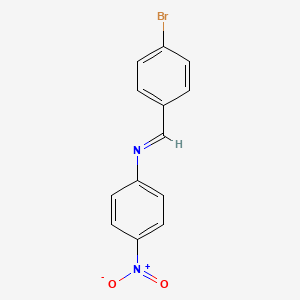
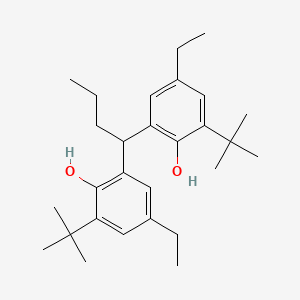
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
